An In-depth Technical Guide to 5-Chloro-2,3-difluorobenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Chloro-2,3-difluorobenzonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-chloro-2,3-difluorobenzonitrile, a key fluorinated building block for researchers, medicinal chemists, and professionals in the agrochemical and materials science industries. We will delve into its chemical identity, physical and chemical properties, plausible synthetic routes, reactivity profile, and its role as a strategic intermediate in the development of advanced functional molecules.
Core Chemical Identity and Properties
5-Chloro-2,3-difluorobenzonitrile is a polysubstituted aromatic nitrile. The strategic placement of two fluorine atoms, a chlorine atom, and a nitrile group on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of 5-Chloro-2,3-difluorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 1624261-31-9 | [1][2][3] |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~120-122 °C (at reduced pressure) 196.3 ± 35.0 °C (Predicted) | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Insoluble in water; moderately soluble in organic solvents such as ethyl acetate and toluene. | |
| Storage | Store in a tightly sealed container in a dry place at room temperature, away from heat and direct sunlight.[1] |
Synthesis Strategies: A Field-Proven Perspective
While specific literature detailing the synthesis of 5-chloro-2,3-difluorobenzonitrile is not abundant, its preparation can be logically deduced from established methodologies for analogous fluorinated aromatic compounds. The two primary strategies involve nucleophilic aromatic substitution, either through halogen exchange (Halex) or displacement of a nitro group.
Halogen Exchange (Halex) Reaction
This is a cornerstone of industrial fluorination chemistry. The likely precursor for this synthesis would be 2,3,5-trichlorobenzonitrile. The process involves the selective replacement of chlorine atoms with fluorine using an anhydrous fluoride salt.
-
Causality of Experimental Choices :
-
Fluorinating Agent : Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed. CsF is more reactive but also more expensive. KF is often used in combination with a phase-transfer catalyst to enhance its solubility and reactivity.[4][5]
-
Solvent : High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are required to achieve the high temperatures needed for the reaction and to dissolve the fluoride salts.[4][5]
-
Catalyst : Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), are crucial for transporting the fluoride anion from the solid phase to the organic phase.[5]
-
Temperature : The reaction typically requires elevated temperatures, often in the range of 150-220°C, to overcome the high activation energy of breaking the strong C-Cl bond.[5][6]
-
Experimental Protocol: General Procedure for Halex Synthesis
-
Drying : In a multi-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, the chosen solvent (e.g., sulfolane) and anhydrous potassium fluoride are heated under reduced pressure or with an azeotroping solvent (e.g., toluene) to remove residual water.
-
Reaction Setup : After cooling under an inert atmosphere (N₂ or Ar), the phase-transfer catalyst and 2,3,5-trichlorobenzonitrile are added.
-
Heating : The reaction mixture is heated to the target temperature (e.g., 190-210°C) and maintained for several hours.
-
Monitoring : The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The product is then isolated from the filtrate by vacuum distillation.[6] Further purification can be achieved by fractional distillation.
Caption: Generalized workflow for the Halex synthesis.
Synthesis from a Nitro-Aromatic Precursor
An alternative route involves the denitrating chlorination of a difluoronitrobenzene precursor. A plausible starting material for this approach is 2,3-difluoro-5-nitrobenzonitrile, which itself could be synthesized from a suitable trifluoronitrobenzene.
A patent for the synthesis of the isomer, 2-chloro-5,6-difluorobenzonitrile, demonstrates the feasibility of this approach by reacting 2,3-difluoro-6-nitrobenzonitrile with a chlorinating agent at high temperatures.[7]
-
Causality of Experimental Choices :
-
Chlorinating Agent : Agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) can be used to replace the nitro group with a chlorine atom.
-
Temperature : This reaction typically requires high temperatures, in the range of 110-200°C.[7]
-
Isolation : The product can often be distilled directly from the reaction mixture.[7]
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-chloro-2,3-difluorobenzonitrile is dominated by the electron-deficient nature of the aromatic ring. The combined electron-withdrawing effects of the two fluorine atoms and the nitrile group strongly activate the ring towards nucleophilic aromatic substitution (SₙAr) .[4][8][9]
Caption: The SₙAr mechanism on an activated ring.
-
Regioselectivity : In SₙAr reactions, the positions ortho and para to the strongest electron-withdrawing groups are the most activated. In this molecule, the C-2 and C-3 fluorine atoms are ortho and meta, respectively, to the nitrile group. The chlorine at C-5 is para to the C-2 fluorine. A nucleophile will preferentially attack the most electron-deficient positions, which are typically those ortho or para to the activating groups. The relative lability of the halogens (F vs. Cl) in SₙAr can be complex, but fluorine is often a better leaving group in these activated systems.
-
Nitrile Group Transformations : The cyano (-C≡N) group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH₂).
-
Reduced to a primary amine (-CH₂NH₂).
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
Applications in Drug Development and Agrochemicals
5-Chloro-2,3-difluorobenzonitrile is a valuable intermediate for introducing a substituted dichlorofluorophenyl moiety into a target molecule. The incorporation of fluorine atoms is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[10]
-
Pharmaceuticals : This building block can be used in the synthesis of complex heterocyclic systems and other active pharmaceutical ingredients (APIs). The unique substitution pattern provides a scaffold that can be further elaborated through SₙAr or modification of the nitrile group.
-
Agrochemicals : It serves as a key intermediate in the synthesis of advanced herbicides and pesticides. The specific arrangement of halogens can lead to compounds with improved efficacy and selectivity.[5]
Safety and Handling
Table 2: Anticipated Hazard Profile
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing vapors. Use only in a well-ventilated area.[10] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing.[10] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye/face protection.[10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. Work should be conducted in a chemical fume hood. |
First Aid Measures (General Guidance)
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, typical spectroscopic data can be inferred. Commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, ¹⁹F NMR, HPLC, and LC-MS data for this compound.[2][11]
-
¹H NMR : The spectrum would be simple, showing two doublets or multiplets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two aromatic protons. The coupling patterns would be complex due to H-H and H-F coupling.
-
¹⁹F NMR : This would be the most informative NMR technique, showing two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and F-F coupling constants would confirm their relative positions on the ring.[12][13]
-
¹³C NMR : The spectrum would show seven distinct carbon signals. The signal for the carbon in the nitrile group would appear around 115-120 ppm, while the aromatic carbons would be in the 110-160 ppm range, with their chemical shifts influenced by the attached halogens. C-F couplings would be observable.
-
IR Spectroscopy : A strong, sharp absorption band around 2220-2240 cm⁻¹ would be characteristic of the nitrile (-C≡N) stretching vibration. The 1400-1600 cm⁻¹ region would show aromatic C=C stretching, and strong C-F stretching bands would be present in the 1100-1300 cm⁻¹ region.
Conclusion
5-Chloro-2,3-difluorobenzonitrile stands out as a specialized building block with significant potential in organic synthesis. Its electron-deficient aromatic core, decorated with multiple reactive sites, offers a versatile platform for constructing complex molecules with applications in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research and development professional looking to leverage its unique chemical properties for innovation.
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